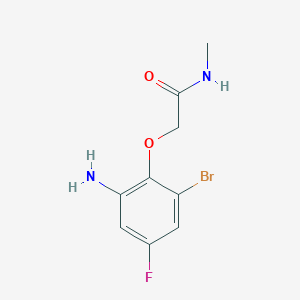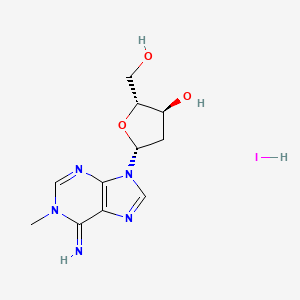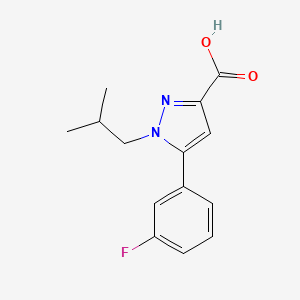
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(3-Fluorofenil)-1-isobutil-1H-pirazol-3-carboxílico es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto particular presenta un grupo fluorofenilo, un grupo isobutilo y un grupo ácido carboxílico unido al anillo de pirazol. La presencia del átomo de flúor en el anillo fenilo puede influir significativamente en las propiedades químicas y actividades biológicas del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(3-Fluorofenil)-1-isobutil-1H-pirazol-3-carboxílico normalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona o un éster β-ceto.
Introducción del grupo fluorofenilo: Este paso a menudo implica una reacción de acoplamiento de Suzuki-Miyaura, donde un derivado de ácido borónico del grupo fluorofenilo se acopla con un intermedio de pirazol halogenado en presencia de un catalizador de paladio.
Adición del grupo isobutilo: Esto se puede hacer mediante reacciones de alquilación utilizando haluros de isobutilo en condiciones básicas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(3-Fluorofenil)-1-isobutil-1H-pirazol-3-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o aldehídos.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
El ácido 5-(3-Fluorofenil)-1-isobutil-1H-pirazol-3-carboxílico tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antimicrobianas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por sus efectos en dianas biológicas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(3-Fluorofenil)-1-isobutil-1H-pirazol-3-carboxílico implica su interacción con dianas moleculares y vías específicas. El grupo fluorofenilo puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, mientras que el anillo de pirazol puede interactuar con varias moléculas biológicas. El grupo ácido carboxílico también puede desempeñar un papel en la solubilidad y biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 5-(3-Fluorofenil)-1-metil-1H-pirazol-3-carboxílico
- Ácido 5-(3-Fluorofenil)-1-etil-1H-pirazol-3-carboxílico
- Ácido 5-(3-Fluorofenil)-1-propil-1H-pirazol-3-carboxílico
Singularidad
El ácido 5-(3-Fluorofenil)-1-isobutil-1H-pirazol-3-carboxílico es único debido a la presencia del grupo isobutilo, que puede influir en su reactividad química y actividad biológica. El grupo fluorofenilo también contribuye a sus propiedades distintas en comparación con los análogos no fluorados.
Propiedades
Fórmula molecular |
C14H15FN2O2 |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-4-3-5-11(15)6-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
Clave InChI |
MILIAFDSSPBWHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
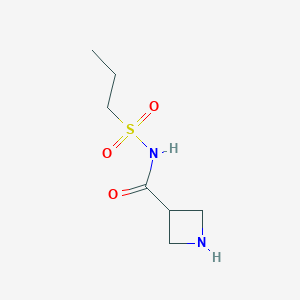
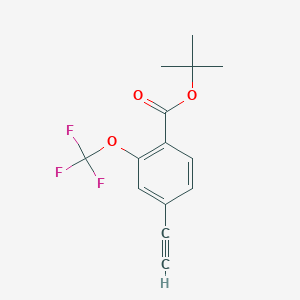
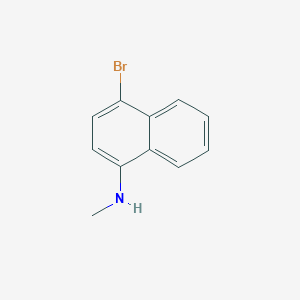
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
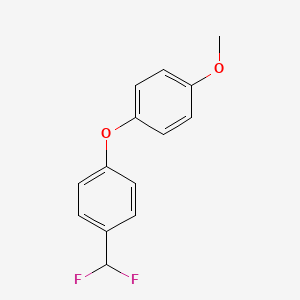
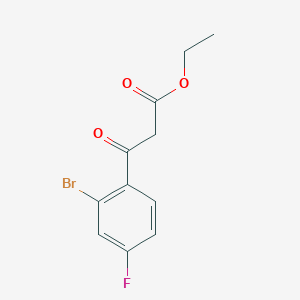

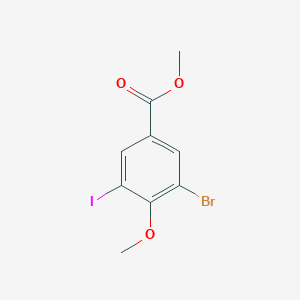


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
